molecular formula C14H15BrN4O3 B12726903 4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- CAS No. 86873-18-9

4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)-

Cat. No.: B12726903
CAS No.: 86873-18-9
M. Wt: 367.20 g/mol
InChI Key: DUWXSCULAGXYDP-UHFFFAOYSA-N
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Description

4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a morpholine ring, a bromine atom, and an indolinylidene hydrazide moiety, making it a unique and interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The final step involves the condensation of the brominated indole with morpholineacetic acid hydrazide under reflux conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- is unique due to its combination of a morpholine ring, bromine atom, and indolinylidene hydrazide moiety.

Properties

CAS No.

86873-18-9

Molecular Formula

C14H15BrN4O3

Molecular Weight

367.20 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C14H15BrN4O3/c15-9-1-2-11-10(7-9)13(14(21)16-11)18-17-12(20)8-19-3-5-22-6-4-19/h1-2,7,16,21H,3-6,8H2

InChI Key

DUWXSCULAGXYDP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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